molecular formula C52H68N12O12 B607633 GHRP-6 Acetate CAS No. 145177-42-0

GHRP-6 Acetate

Cat. No.: B607633
CAS No.: 145177-42-0
M. Wt: 1053.2 g/mol
InChI Key: XGWOPQAMQAZCJE-SLBOMMQWSA-N
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Description

  • Preparation Methods

      Synthetic Routes: GHRP-6 is synthesized using solid-phase peptide synthesis (SPPS).

      Reaction Conditions: Sequential coupling of protected amino acids occurs on a solid support.

      Industrial Production: Large-scale production involves automated SPPS and purification methods.

  • Chemical Reactions Analysis

    Acylation Reactions with Polymer Matrices

    GHRP-6 undergoes acylation when formulated with poly(lactide-co-glycolide) (PLGA), a biodegradable polymer used in sustained-release drug delivery systems. Key findings include:

    ParameterObservationSource
    Reaction Mechanism Nucleophilic attack by PLGA carboxylate groups on GHRP-6 lysine ε-amino groups
    Characterization Methods RP-HPLC and MALDI-TOF MS confirmed acylated impurities (e.g., +72 Da mass shift)
    Impact of PLGA MW Higher MW PLGA (e.g., 50 kDa) produced more acylated GHRP-6 due to slower polymer degradation
    Biological Activity Acylated GHRP-6 showed 80% reduced GH-releasing activity in rat models

    This reaction highlights formulation challenges, as acylation compromises therapeutic efficacy.

    Key Synthetic Reactions:

    • Lactam Bridge Formation : α- and β-amino γ-lactams (Agl/Bgl) were introduced at positions 3 (Ala) and 5 (D-Phe) using cyclic sulfamidates and microwave-assisted annulation .
    • Receptor Binding Modulation :
      • Substitution at Ala³ with (R)-Agl increased selectivity for CD36 over GHS-R1a (IC₅₀: 1.2 μM vs. 3.4 μM) .
      • Substitution at D-Phe⁵ with (S)-Bgl improved GHS-R1a affinity (IC₅₀: 0.8 μM) .

    Example Analogs and Binding Affinities:

    Position ModifiedAnalog StructureGHS-R1a IC₅₀ (μM)CD36 IC₅₀ (μM)
    Ala³Hw-(R)-Agl-WfK-NH₂3.41.2
    D-Phe⁵HWAW-(S)-Bgl-K-NH₂0.85.6

    These modifications demonstrate how conformational constraints alter receptor interaction profiles .

    Degradation and Stability

    GHRP-6 Acetate exhibits sensitivity to hydrolytic degradation and temperature :

    • Lyophilized Form : Stable for 36 months at -20°C .
    • Solution Stability : Degrades within 3 months at -20°C, with potency loss linked to peptide bond hydrolysis .
    • Critical Factors :
      • pH < 5 accelerates deamidation at lysine residues.
      • Exposure to UV light induces Trp oxidation .

    Receptor Binding Kinetics

    While primarily pharmacological, GHRP-6’s interaction with GHS-R1a involves non-covalent binding :

    • Kd for Ghrelin Receptor : 260 nM .
    • Calcium Mobilization : EC₅₀ = 4.5 nM in GHS-R1a-expressing cells .
    • Allosteric Effects : Acts as a negative modulator of ghrelin signaling at high concentrations .

    Synergistic Reactions with Endogenous Factors

    • Insulin Coadministration : Enhances GH release by 40% in vivo, likely via cross-talk between insulin and GHS-R1a pathways .
    • Carbohydrate Intake : Reduces GH response by 60% due to insulin-mediated suppression .

    Scientific Research Applications

      Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

      Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.

      Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.

      Industry: Used in research and development of growth hormone-related drugs.

  • Mechanism of Action

    • GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
    • Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
    • Molecular targets include GHSR and downstream signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other GHSs like GHRP-2, GHRP-1, and hexarelin.

      Uniqueness: GHRP-6’s specific sequence and potency distinguish it from other GHSs.

    Biological Activity

    GHRP-6 acetate (Growth Hormone-Releasing Peptide-6) is a synthetic peptide that stimulates the secretion of growth hormone (GH) from the pituitary gland. Its biological activity has been extensively studied, revealing various mechanisms and effects on different physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

    GHRP-6 primarily acts through the activation of specific receptors in the hypothalamus and pituitary gland, leading to increased GH release. The mechanism involves:

    • Activation of the Ghrelin Receptor : GHRP-6 binds to the growth hormone secretagogue receptor (GHS-R), mimicking the action of ghrelin, which is a natural GH secretagogue.
    • Calcium Mobilization : Studies have shown that GHRP-6 stimulates intracellular calcium mobilization and inositol phosphate production, activating protein kinase C (PKC) pathways that enhance GH secretion .
    • Independence from GHRH : Unlike growth hormone-releasing hormone (GHRH), GHRP-6 can stimulate GH secretion independently, allowing for synergistic effects when used in combination with GHRH .

    Pharmacokinetics

    The pharmacokinetic profile of GHRP-6 indicates a short half-life, necessitating frequent administration. Key findings include:

    • Half-Life : The distribution half-life is approximately 7.6 minutes, while elimination half-life averages around 2.5 hours .
    • Bioavailability : GHRP-6 exhibits poor oral bioavailability; studies indicate that its enteral activity is significantly lower than parenteral administration, with only about 0.7% potency observed when administered orally in rats .

    Biological Effects

    The biological effects of GHRP-6 extend beyond GH release, impacting several physiological processes:

    1. Cardiovascular Effects

    • GHRP-6 demonstrates cardioprotective properties in models of heart failure. In studies involving doxorubicin-induced cardiomyopathy, GHRP-6 administration improved left ventricular ejection fraction and reduced myocardial damage .
    • It has been shown to enhance cardiac function without increasing heart rate, suggesting a positive inotropic effect .

    2. Cytoprotective Effects

    • Research indicates that GHRP-6 may exert cytoprotective effects across multiple organ systems during ischemia-reperfusion injury. It reduces oxidative stress and preserves cellular integrity in organs such as the liver and kidneys .

    3. Growth Promotion

    • Clinical studies have demonstrated that GHRP-6 effectively identifies growth hormone deficiency in adults, showing comparable efficacy to traditional testing methods like the insulin tolerance test (ITT) .

    Case Studies

    Several case studies have highlighted the therapeutic potential of GHRP-6:

    • Heart Failure Models : In a rat model of heart failure induced by doxorubicin, concurrent administration of GHRP-6 significantly improved survival rates and cardiac function compared to control groups .
    • Diagnostic Applications : In a clinical trial involving 49 patients with suspected pituitary disease, GHRP-6 was able to accurately diagnose GH deficiency when compared to ITT results .

    Data Table: Summary of Key Findings on GHRP-6 Activity

    Study ReferenceSubjectKey Findings
    Somatotrophinoma cellsDose-dependent stimulation of PI turnover and GH secretion
    Rats/Dogs/MonkeysEnteral activity observed; primates showed highest sensitivity
    Doxorubicin-treated ratsImproved cardiac function and reduced morbidity
    Adults with suspected GH deficiencyEffective diagnosis comparable to ITT

    Q & A

    Basic Research Questions

    Q. What is the structural and molecular basis of GHRP-6 Acetate, and how does it influence its biological activity?

    this compound is a synthetic hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 and a molecular formula of C₄₆H₅₆N₁₂O₆ (molecular weight: 873.01 g/mol) . The acetate modification enhances solubility and stability, critical for in vitro and in vivo applications. Its D-amino acid residues (D-Trp, D-Phe) resist enzymatic degradation, prolonging its half-life in biological systems. Researchers should prioritize purity (>95%) and storage conditions (2–8°C, desiccated) to maintain structural integrity during experiments .

    Q. How does this compound stimulate growth hormone (GH) secretion, and what experimental models validate this mechanism?

    GHRP-6 binds to the ghrelin receptor (GHS-R1a), activating the hypothalamic-pituitary axis to release GH. Key studies include:

    • Dose-response experiments : In human trials, co-administration with GHRH (growth hormone-releasing hormone) synergistically increased GH levels by 2–3× compared to either agent alone .
    • Hypothalamic-pituitary disconnection models : Subjects with disrupted hypothalamic-pituitary connections showed reduced GH response to GHRP-6, confirming its dual action on both the pituitary and hypothalamus . Researchers should use receptor antagonists like [D-Lys³]-GHRP-6 (IC₅₀ = 0.9 μM) to isolate GHS-R1a-mediated effects .

    Advanced Research Questions

    Q. What methodological challenges arise when analyzing this compound and its metabolites in biological samples?

    GHRP-6 undergoes rapid metabolism (e.g., cleavage into fragments like GHRP-6(2-6)NH₂ and GHRP-6(2-5)OH). Advanced analytical approaches include:

    • Receptor-mediated purification : Using GHS-R1a receptor affinity chromatography to isolate bioactive metabolites from complex matrices (e.g., plasma, urine) .
    • LC-MS/MS protocols : Optimize ion-pairing reagents (e.g., trifluoroacetic acid) to enhance peptide ionization and detection limits . Contradictory data may arise from interspecies variability; for example, murine models show higher subcutaneous bioavailability than primates, necessitating species-specific validation .

    Q. How do conflicting findings on GHRP-6's role in inflammation and tissue repair inform experimental design?

    • Pro-inflammatory vs. anti-inflammatory effects : GHRP-6 suppresses TNF-α and IL-6 in acute lung injury models but exacerbates inflammation in chronic fibrosis .
    • Tissue regeneration : In gut epithelial cells, GHRP-6 enhances migration (3× control rate) without affecting proliferation, while combining it with EGF amplifies repair in multi-organ failure models . Researchers must contextualize dose, timing, and disease stage. For example, use 5–10 mg/kg in rodent acute injury models versus lower doses (<2 mg/kg) in chronic settings to avoid paradoxical effects .

    Q. What are the implications of GHRP-6's off-target interactions (e.g., melanocortin receptors) for functional studies?

    [D-Lys³]-GHRP-6, a GHS-R1a antagonist, weakly binds melanocortin receptors (Ki = 26–120 μM), potentially confounding results in neurobehavioral studies . Mitigation strategies include:

    • Competitive binding assays : Use selective melanocortin antagonists (e.g., SHU9119) to isolate GHS-R1a pathways .
    • Behavioral controls : In rodent models of depression, validate findings with genetic GHS-R1a knockouts to exclude melanocortin-mediated effects .

    Q. Recommendations for Future Research

    • Standardize metabolite profiling across species to resolve pharmacokinetic discrepancies .
    • Explore receptor crosstalk (e.g., GHS-R1a and dopamine receptors) in neuropsychiatric models using optogenetic tools .
    • Leverage multi-omics approaches (transcriptomics, peptidomics) to map GHRP-6's pleiotropic effects in tissue repair .

    Properties

    IUPAC Name

    acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGWOPQAMQAZCJE-SLBOMMQWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C52H68N12O12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1053.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    145177-42-0
    Record name Growth hormone releasing hexapeptide acetate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name SKF-110679 ACETATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    tert-butyl N-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutyl]carbamate
    GHRP-6 Acetate

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